Lipophilicity (logP) Differential: Imine-Phenol vs. Reduced Amine-Phenol Analog
The target compound exhibits a logP of 4.9454 (ChemDiv calculated logP), which is 0.56 log units higher than that of its closest reduced amine analog, 4-[(9-ethyl-9H-carbazol-3-yl)amino]phenol (logP 4.39, SIELC proprietary algorithm) [1]. This difference corresponds to an approximately 3.6-fold increase in octanol-water partition coefficient and indicates that the imine (C=N) linkage confers measurably greater lipophilicity than the amine (C–N) linkage on an otherwise identical carbazole-phenol scaffold [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.9454 (ChemDiv algorithm) |
| Comparator Or Baseline | 4-[(9-ethyl-9H-carbazol-3-yl)amino]phenol; logP = 4.39 (SIELC algorithm) |
| Quantified Difference | ΔlogP = +0.56 (3.6-fold higher partition coefficient for target) |
| Conditions | Calculated logP values from ChemDiv and SIELC proprietary algorithms; experimental validation recommended. |
Why This Matters
Higher logP translates to greater membrane permeability and distinct chromatographic retention, making the target compound preferable for cell-based phenotypic screens and reverse-phase HPLC purity analysis where the reduced analog would elute differently and distribute differently across cellular compartments.
- [1] SIELC Technologies. Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-. CAS 6358-26-5; LogP 4.39. Available at: https://sielc.com/phenol-4-9-ethyl-9h-carbazol-3-ylamino (Accessed April 2026). View Source
